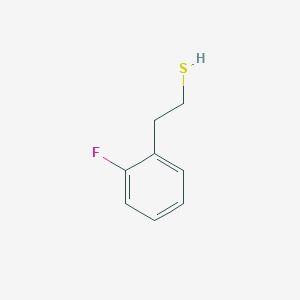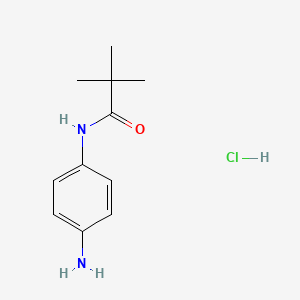
ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate: is an organic compound with the molecular formula C10H9BrO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate typically begins with commercially available 5-bromofuran-2-carbaldehyde.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and natural product analogs.
Biology:
- In biological research, this compound is used to study the effects of brominated furan derivatives on biological systems. It is investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- This compound is explored for its potential therapeutic applications. Researchers are investigating its use in the development of new drugs targeting specific diseases, such as cancer or bacterial infections.
Industry:
- In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers or photoactive compounds.
Wirkmechanismus
The mechanism of action of ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom in the furan ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(5-chlorofuran-2-yl)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.
Ethyl 3-(5-iodofuran-2-yl)prop-2-enoate: Similar structure with an iodine atom instead of bromine.
Ethyl 3-(5-methylfuran-2-yl)prop-2-enoate: Similar structure with a methyl group instead of bromine.
Comparison:
Reactivity: The presence of different halogen atoms (bromine, chlorine, iodine) affects the reactivity and chemical behavior of the compounds. Bromine is more reactive than chlorine but less reactive than iodine.
Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired properties of the final products.
Uniqueness: Ethyl (2E)-3-(5-bromofuran-2-yl)prop-2-enoate is unique due to the specific electronic and steric effects imparted by the bromine atom, making it suitable for certain reactions and applications that other halogenated derivatives may not be as effective for.
Eigenschaften
Molekularformel |
C9H9BrO3 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
ethyl (E)-3-(5-bromofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9BrO3/c1-2-12-9(11)6-4-7-3-5-8(10)13-7/h3-6H,2H2,1H3/b6-4+ |
InChI-Schlüssel |
ZYVHVHSWYAFZGD-GQCTYLIASA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)Br |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
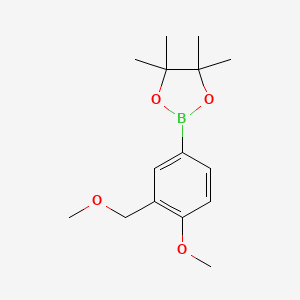

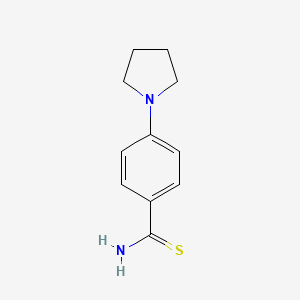

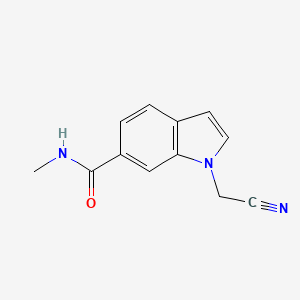
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)

